molecular formula C5H5N5O B1384146 s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- CAS No. 35186-69-7

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Cat. No.: B1384146
CAS No.: 35186-69-7
M. Wt: 151.13 g/mol
InChI Key: JIXZXRNBZVMIQJ-UHFFFAOYSA-N
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Description

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which can be catalyzed by heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production methods for s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, which could be a potential mechanism for this compound as well .

Comparison with Similar Compounds

Similar Compounds

    s-Triazolo(1,5-a)pyridine: Shares a similar triazole ring structure but differs in the position and type of substituents.

    s-Triazolo(1,5-a)pyrazine: Another related compound with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is unique due to its specific ring structure and the presence of an amino group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXZXRNBZVMIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188674
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35186-69-7
Record name 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-a]pyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper "Condensed heterocycles. Communication 8. Condensation of 3-amino-s-triazole with cyanoacetic ester"?

A1: The paper describes a novel synthetic method for preparing s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- []. This method utilizes a condensation reaction between 3-amino-s-triazole and cyanoacetic ester.

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